4-(3,4-dichlorophenyl)-N-(4-methylpyridin-2-yl)-1,3-thiazol-2-amine;hydrobromide
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Overview
Description
4-(3,4-dichlorophenyl)-N-(4-methylpyridin-2-yl)-1,3-thiazol-2-amine;hydrobromide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, a dichlorophenyl group, and a methylpyridinyl group. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dichlorophenyl)-N-(4-methylpyridin-2-yl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method starts with the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a halogenated ketone. The dichlorophenyl group is introduced via a nucleophilic substitution reaction, while the methylpyridinyl group is added through a coupling reaction with a pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dichlorophenyl)-N-(4-methylpyridin-2-yl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-(3,4-dichlorophenyl)-N-(4-methylpyridin-2-yl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,4-dichlorophenyl)-N-(4-methylpyridin-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the thiazole ring and the dichlorophenyl group, which can form hydrogen bonds or hydrophobic interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- **4-(3,4-dichlorophenyl)-N-(4-methylpyridin-2-yl)-1,3-thiazol-2-amine
- **4-(3,4-dichlorophenyl)-N-(4-methylpyridin-2-yl)-1,3-thiazol-2-amine
- **4-(3,4-dichlorophenyl)-N-(4-methylpyridin-2-yl)-1,3-thiazol-2-amine
Uniqueness
Compared to similar compounds, 4-(3,4-dichlorophenyl)-N-(4-methylpyridin-2-yl)-1,3-thiazol-2-amine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to form stable hydrobromide salts also enhances its solubility and stability, making it more versatile for various applications.
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-N-(4-methylpyridin-2-yl)-1,3-thiazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3S.BrH/c1-9-4-5-18-14(6-9)20-15-19-13(8-21-15)10-2-3-11(16)12(17)7-10;/h2-8H,1H3,(H,18,19,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLLFRKKLVVAEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrCl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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